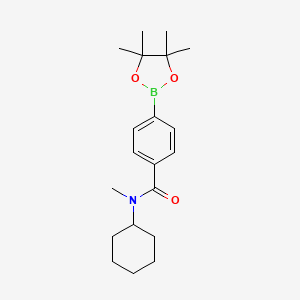

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a cyclohexyl-methylamine substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the benzene ring. The dioxaborolane moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in medicinal chemistry and materials science . Its synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with N-cyclohexyl-N-methylamine under standard amide-forming conditions .

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO3/c1-19(2)20(3,4)25-21(24-19)16-13-11-15(12-14-16)18(23)22(5)17-9-7-6-8-10-17/h11-14,17H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPDMUOKQYIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-N-cyclohexyl-N-methylbenzamide

The benzamide backbone is prepared via amidation of 4-bromobenzoyl chloride with N-methylcyclohexylamine:

Conditions :

Miyaura Borylation

The brominated benzamide undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

-

Catalyst: Pd(dppf)Cl₂ (1–5 mol%).

-

Base: Potassium acetate (KOAc, 3 equiv).

-

Solvent: 1,4-Dioxane or dimethyl sulfoxide (DMSO).

-

Temperature: 80–100°C, 12–24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Scale | 1.0 mmol |

| Pd Loading | 3 mol% |

| Isolated Yield | 72% |

| Purity (HPLC) | >95% |

Direct Boronate Ester Functionalization

An alternative route involves introducing the boronate group early in the synthesis.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride

4-(Pinacolboronyl)benzoic acid is converted to its acyl chloride:

Conditions :

Amidation with N-Methylcyclohexylamine

The acyl chloride reacts with N-methylcyclohexylamine:

Conditions :

Alkylation of Pre-Formed Boronate Esters

A less common method involves alkylation of a boronate-containing intermediate.

Synthesis of 4-(Pinacolboronyl)benzamide

4-(Pinacolboronyl)benzoic acid is first converted to the primary amide:

Conditions :

N-Alkylation with Cyclohexylmethyl Bromide

The primary amide undergoes alkylation:

Conditions :

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura | High yield, scalability | Requires Pd catalyst |

| Direct Boronation | Fewer steps | Sensitive to moisture |

| Alkylation | Flexible N-substitution | Lower yields |

Optimization Insights :

-

Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation.

-

Solvent Effects : DMSO enhances reaction rates but may complicate purification.

-

Temperature : Reactions >90°C risk decomposition of the boronate ester.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds.

Scientific Research Applications

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the amine substituents and additional functional groups on the benzene ring. Key examples include:

Physical and Spectroscopic Properties

- Melting Point : The target compound melts at 110°C, higher than N,N-dimethyl analogs (data suggests <100°C), reflecting its crystalline stability from the cyclohexyl group .

- NMR Data : Distinct upfield shifts in $^{1}\text{H}$-NMR (e.g., δ 1.06–1.85 ppm for cyclohexyl protons) contrast with sharper signals in linear alkylamine analogs .

Reactivity in Cross-Coupling Reactions

- The dioxaborolane group enables efficient Suzuki couplings, but substituents modulate reactivity:

- Target Compound : Moderate reactivity due to steric shielding from the cyclohexyl group.

- N-Ethyl-2-methyl Analog : Faster coupling kinetics observed, attributed to reduced steric hindrance .

- Chloro-Substituted Analog : Electron-withdrawing Cl enhances electrophilicity, improving oxidative addition in Pd catalysis .

Biological Activity

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2828443-89-4) is a compound characterized by its unique structural features that include a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article reviews the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C20H30BNO3

- Molecular Weight : 343.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This moiety is known for facilitating transmetalation processes in cross-coupling reactions which are significant in organic synthesis and drug development.

1. Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases:

- GSK-3β Inhibition : The compound exhibits notable inhibitory activity against GSK-3β with an IC50 value reported at approximately 8 nM. This inhibition plays a crucial role in modulating cellular signaling pathways associated with cancer and neurodegenerative diseases .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) revealed varying degrees of cell viability:

- At concentrations ranging from 0.1 to 100 µM, compounds similar in structure showed no significant decrease in cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile .

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties:

- In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM. Such effects suggest its utility in treating inflammatory conditions .

Case Studies

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of cyclohexyl (δ ~1.0–2.5 ppm), methylamide (δ ~3.0 ppm), and aromatic protons (δ ~7.5–8.0 ppm). The dioxaborolane group’s quaternary carbons appear at ~85–90 ppm in ¹³C NMR .

- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching .

How can researchers address discrepancies in NMR data under different solvent systems?

Advanced

Discrepancies arise due to solvent polarity, hydrogen bonding, or dynamic effects. Methodological considerations:

- Solvent selection : Use deuterated DMSO for polar compounds or CDCl₃ for non-polar systems.

- Temperature control : Adjust to resolve broad peaks caused by slow conformational exchange .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

What strategies are recommended for maintaining the stability of the dioxaborolane moiety during Suzuki-Miyaura reactions?

Q. Advanced

- Inert conditions : Perform reactions under N₂/Ar to prevent boronate oxidation/hydrolysis .

- Catalyst optimization : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand additives (e.g., SPhos) to enhance coupling efficiency .

- Low-temperature quenching : Terminate reactions at 0–5°C to minimize boronate degradation .

How should experimental conditions be optimized to minimize hydrolysis of the dioxaborolane group?

Q. Advanced

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during aqueous workup .

- Short reaction times : Limit exposure to protic solvents (e.g., MeOH, H₂O) during purification .

- Stability assays : Monitor boronate integrity via ¹¹B NMR or HPLC-MS over 24–48 hours .

What purification methods are suitable for isolating this compound with high purity?

Q. Basic

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystalline product .

- HPLC : Apply reverse-phase C18 columns for challenging separations (acetonitrile/water) .

What are key considerations for studying reactivity in palladium-catalyzed reactions?

Q. Advanced

- Substrate compatibility : Ensure the boronate is electron-rich to facilitate transmetallation .

- Steric effects : The cyclohexyl group may slow coupling; use bulky ligands (e.g., XPhos) to mitigate this .

- Reaction monitoring : Track intermediates via TLC or in-situ IR .

How does the steric environment of substituents influence cross-coupling reactivity?

Q. Advanced

- Cyclohexyl group : Hinders approach of palladium catalysts, requiring higher temperatures (80–100°C) .

- Methylamide vs. dimethylamide : Smaller substituents (e.g., methyl) improve reaction rates compared to bulkier groups .

What are common sources of low yield in synthesis, and how can they be mitigated?

Q. Advanced

- Incomplete coupling : Increase equivalents of coupling agent (e.g., 1.2–1.5 eq DCC) .

- Boronate decomposition : Pre-dry solvents with molecular sieves and avoid prolonged storage .

- Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to remove excess reagents .

How can computational modeling aid in predicting this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.